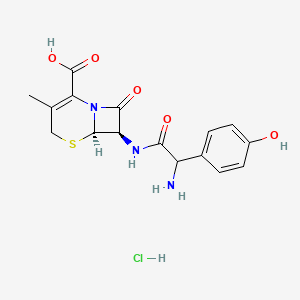
(6R-(6alpha,7beta(R*)))-7-(Amino(4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 278-849-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 278-849-3 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in specialized chemical literature and patents. These methods often involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of EINECS 278-849-3 is carried out on a larger scale, utilizing optimized processes to ensure high yield and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
EINECS 278-849-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of EINECS 278-849-3 are carried out under specific conditions, including controlled temperatures, pressures, and the use of catalysts. Common reagents include acids, bases, and organic solvents, which facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography.
科学的研究の応用
EINECS 278-849-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Employed in biochemical assays and studies to understand biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and used in drug development and formulation.
Industry: Utilized in the production of various industrial chemicals, materials, and products.
作用機序
The mechanism of action of EINECS 278-849-3 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact mechanism depends on the context of its use, such as in medicinal chemistry or industrial applications.
類似化合物との比較
EINECS 278-849-3 can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with analogous structures or functional groups, such as:
EINECS 278-621-3: Known for its specific applications in organic synthesis.
EINECS 279-109-2: Recognized for its unique reactivity and industrial uses.
特性
CAS番号 |
78144-01-1 |
|---|---|
分子式 |
C16H18ClN3O5S |
分子量 |
399.8 g/mol |
IUPAC名 |
(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H17N3O5S.ClH/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H/t10?,11-,15-;/m1./s1 |
InChIキー |
IBZZQKYMNWTGHP-UAGBSFFESA-N |
異性体SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.Cl |
正規SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















